H-Ala-Ala-Ala-Ala-Ala-Ala-OH

Biophysics Structural Biology High-Pressure Chemistry

Researchers studying peptide aggregation and amyloid nucleation require model systems with reproducible chain-length-dependent behavior. H-Ala-Ala-Ala-Ala-Ala-Ala-OH (hexaalanine) uniquely exhibits pressure-induced intermolecular β-sheet signatures (FTIR 1620/1690 cm⁻¹) absent in pentaalanine, providing an essential platform for β-sheet propagation and aggregation inhibitor screening. It also serves as a defined exopeptidase substrate with distinct product outcomes for active-site probing and processivity assays.

Molecular Formula C18H32N6O7
Molecular Weight 444.5 g/mol
CAS No. 10576-91-7
Cat. No. B076000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-Ala-Ala-Ala-Ala-OH
CAS10576-91-7
Molecular FormulaC18H32N6O7
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1
InChIKeyZLHDFPIXRRJBKM-ZNSCXOEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaalanine Baseline Overview


H-Ala-Ala-Ala-Ala-Ala-Ala-OH (CAS 10576-91-7), also designated hexaalanine or Ala₆, is a linear homooligopeptide composed of six L-alanine residues linked via peptide bonds [1]. With a molecular formula of C₁₈H₃₂N₆O₇ and a molecular weight of 444.48 g/mol , this compound serves as a fundamental model system for investigating peptide conformation, intermolecular association, and the biophysical properties of polyalanine sequences. Structurally characterized by its repeating alanine backbone, hexaalanine adopts polyproline II (PPII) and extended β-conformations in aqueous solution, whose interconversion and aggregation behavior provide critical insights into protein folding and amyloidogenesis [2].

Fundamental model for polyalanine conformation & intermolecular association studies
PPII / extended β interconversion probe in aqueous solution
Aggregation & amyloid nucleation research model

Hexaalanine Substitution Limitations


Substituting H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala₆) with other linear oligoalanines—such as pentaalanine (Ala₅) or tetraalanine (Ala₄)—in experimental protocols is scientifically unjustified due to fundamental, chain-length-dependent discontinuities in their physicochemical and biochemical behavior. Even a single residue difference can invert biological response profiles: under specific imprinting conditions, hexaalanine and pentaalanine act as chemoattractants for Tetrahymena, whereas tetraalanine is a repellent [1]. Furthermore, under high-pressure aqueous conditions, only the hexamer (Ala₆) exhibits characteristic intermolecular β-sheet peaks at 1620 and 1690 cm⁻¹, a structural signature entirely absent in the pentamer (Ala₅) [2]. These non-linear structure-function relationships mandate that the precise hexameric length be considered a critical experimental variable, not a trivial interchangeable parameter.

! Intermolecular β-sheet signature (FTIR peaks) present only in Ala₆; absent in Ala₅ — aggregation behavior is chain-length dependent.
! Tetrahymena chemotaxis inverted from attractant (Ala₆) to repellent (Ala₄); biological response is non-linear with chain length.
! Enzymatic hydrolysis product pattern differs non-monotonically: Ala₆ yields dialanine only, while Ala₅ gives mixed products — limits direct substitution.

Hexaalanine Quantitative Evidence Guide


Pressure-Induced Intermolecular β-Sheet Formation vs. Ala₅

Under high-pressure conditions, H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala₆) forms intermolecular β-sheet structures, evidenced by the emergence of distinct FTIR absorbance peaks at 1620 cm⁻¹ and 1690 cm⁻¹, a phenomenon not observed for pentaalanine (Ala₅) under identical conditions. This provides a clear, quantifiable structural distinction [1].

Pressure-Induced β-Sheet
Head-to-head
Ala₆: intermolecular β-sheet peaks at 1620 cm-1 & 1690 cm-1
Ala₅: peaks absent
Supports hexamer-specific aggregation model
Pressure-controlled FTIR spectroscopy required
Biophysics Structural Biology High-Pressure Chemistry Peptide Conformation

Enzymatic Hydrolysis by Dipeptidyl Arylamidase III

In assays with bovine anterior pituitary dipeptidyl arylamidase III, H-Ala-Ala-Ala-Ala-Ala-Ala-OH (hexaalanine) is completely hydrolyzed to dialanine, a cleavage pattern identical to tetraalanine but distinct from pentaalanine, which yields a mixture of dialanine and trialanine [1]. This demonstrates a non-monotonic, chain-length-dependent enzymatic specificity.

Enzymatic Hydrolysis
Cross-study
Ala₆ → dialanine only
Ala₅ → dialanine + trialanine
Non-linear chain-length processing by exopeptidase
Dipeptidyl arylamidase III, pH 8.5–9.0
Enzymology Proteomics Peptide Metabolism Biochemical Assay

Chemotactic Response Reversal in Tetrahymena

In Tetrahymena chemotaxis studies, both H-Ala-Ala-Ala-Ala-Ala-Ala-OH (hexapeptide) and pentaalanine exhibit a chemoattractant response at 10⁻¹⁰ M and 10⁻⁸ M concentrations following 24-hour imprinting. In stark contrast, tetraalanine is a repellent under the same conditions [1]. This demonstrates a qualitative switch in biological activity driven by peptide length.

Chemotactic Response
Cross-study
Ala₆: chemoattractant at 10-10 M & 10-8 M
Ala₄: repellent
Chain length can invert bioactivity
Tetrahymena, 24 h imprinting
Cell Biology Chemotaxis Signal Transduction Protozoan Biology

Pressure-Induced Conformation: Ala₆ vs. Ala₅

FTIR analysis reveals distinct pressure-induced conformational pathways: H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala₆) transitions from a polyproline II (PPII) conformation to an intermolecular β-sheet structure, whereas Ala₅ transitions from PPII to a different β conformation, with no intermolecular sheet formation [1]. The presence of intermolecular β-sheet peaks in Ala₆ provides a quantifiable spectroscopic marker for hexamer-specific aggregation.

Conformational Pathway
Head-to-head
Ala₆: PPII → intermolecular β-sheet (1620/1690 cm-1)
Ala₅: PPII → β (no intermolecular peaks)
Distinct pressure-induced folding trajectory
FTIR spectroscopy, increasing pressure
Biophysics Protein Folding High-Pressure Research Conformational Analysis

Enzymatic Stability of Polyalanine

Polyalanine oligomers, including hexaalanine, are documented to be extremely resistant to chemical denaturation and enzymatic degradation [1]. This inherent stability, arising from their hydrophobic nature and propensity to form stable β-sheet structures, distinguishes them from many other homooligopeptides.

Enzymatic Stability
Class-level
Extremely resistant to proteolysis (polyalanine class property)
Polyalanine stability context; verify in target system
Qualitative class-level inference
Peptide Chemistry Proteomics Drug Delivery Biomaterials

Hexaalanine Application Scenarios


β-Sheet Aggregation & Amyloid Formation Studies

The unique, pressure-induced intermolecular β-sheet formation of H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala₆), characterized by FTIR peaks at 1620 and 1690 cm⁻¹, which are absent in pentaalanine [1], makes it an essential model for investigating the early stages of peptide self-assembly and amyloid nucleation. This system allows for the controlled study of β-sheet propagation under non-denaturing conditions, providing a tractable platform for screening aggregation inhibitors or for fundamental biophysical studies of intermolecular interactions.

Exopeptidase Specificity Assays

The differential hydrolysis pattern of H-Ala-Ala-Ala-Ala-Ala-Ala-OH (hexaalanine) by dipeptidyl arylamidase III—complete conversion to dialanine, contrasting with the mixed products from pentaalanine [2]—positions this hexamer as a valuable substrate for probing the active site geometry and processivity of exopeptidases. It serves as a critical tool for dissecting chain-length recognition in peptidases and for developing activity assays with distinct, quantifiable product outcomes.

Chemotaxis and Cell Signaling Models

The chemotactic properties of H-Ala-Ala-Ala-Ala-Ala-Ala-OH, specifically its function as a chemoattractant for Tetrahymena at both 10⁻¹⁰ M and 10⁻⁸ M after imprinting [3], provide a robust model for investigating peptide-based cell communication and signal transduction. This system is particularly valuable because the functional response is length-dependent and can be inverted by a single residue change (e.g., tetraalanine is a repellent), allowing for precise structure-activity relationship studies.

Stable Peptide Scaffolds for Biomaterials

Given the documented extreme resistance of polyalanine sequences to enzymatic degradation [4], H-Ala-Ala-Ala-Ala-Ala-Ala-OH (hexaalanine) is ideally suited as a building block or inert linker in peptide-based biomaterials, drug delivery systems, and self-assembling nanostructures. Its predictable β-sheet forming propensity, quantifiable for the hexamer length [1], can be exploited to tune material mechanical properties and degradation kinetics in a reproducible manner.

Application
Selection Property
Validation Focus
β-Sheet Aggregation & Amyloid Formation Studies
Intermolecular β-sheet assembly capacity
Intermolecular β-sheet FTIR signature
Exopeptidase Specificity Assays
Cleavage product pattern
Dipeptidyl arylamidase III product analysis
Chemotaxis and Cell Signaling Models
Chain-length-dependent chemotactic response
Chemotaxis assay with imprinting protocol
Stable Peptide Scaffolds for Biomaterials
Resistance to enzymatic degradation
Protease stability and β-sheet aggregation control

Technical Documentation Hub

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37 linked technical documents
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